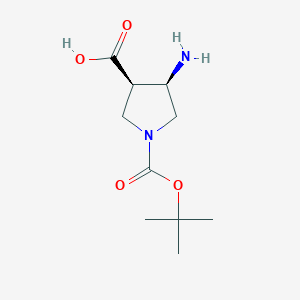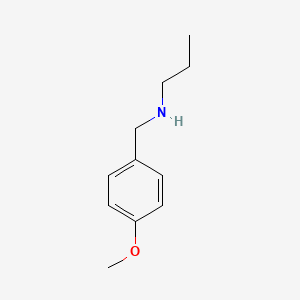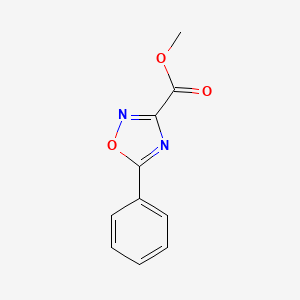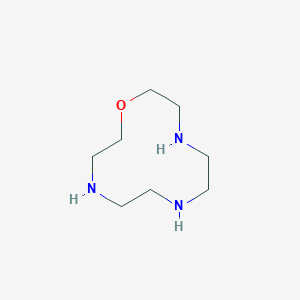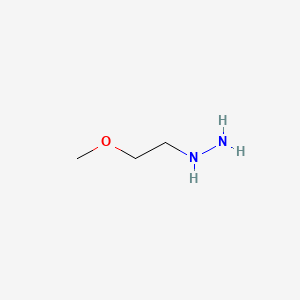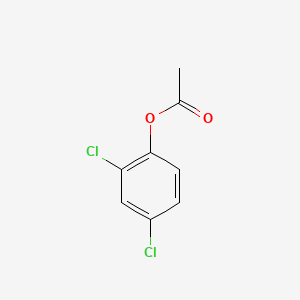
2,4-二氯苯乙酸酯
描述
2,4-Dichlorophenyl acetate is a chemical compound with the CAS Number: 6341-97-5 . It has a molecular weight of 205.04 and a molecular formula of C8H6Cl2O2 . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenyl acetate consists of an acetate group attached to a phenyl ring, which is substituted with two chlorine atoms at the 2nd and 4th positions . The average mass of the molecule is 205.038 Da, and the monoisotopic mass is 203.974487 Da .Physical And Chemical Properties Analysis
2,4-Dichlorophenyl acetate is a liquid or solid or semi-solid or lump substance . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 .科学研究应用
土壤修复
2,4-二氯苯乙酸酯在土壤修复中显示出潜力。一项研究表明,醋酸盐可以显著增强土壤中2,4-二氯苯氧乙酸(2,4-D)的降解,这可能是处理受污染的2,4-D土壤的一种新方法(Yang et al., 2017)。
废水处理
针对废水处理的高级氧化过程研究确定了2,4-二氯苯乙酸在Fe3+催化过氧化氢矿化2,4-D过程中作为一种瞬时产物(Sun & Pignatello, 1993)。
传感器技术
已开发了一种微流控传感器,用于检测与2,4-二氯苯乙酸相关的2,4-二氯苯酚成分。该传感器具有高特异性和灵敏度的实时检测功能,可用于监测含氯酚的水源(Ho, Nguyen, & Yang, 2019)。
除草剂和植物生长调节
含有(2,4-二氯苯氧基)乙酸根离子的离子液体已被合成并评估为潜在的除草剂和植物生长调节剂。这些新配方与目前使用的除草剂相比表现出更高的生物活性(Pernak et al., 2013)。
对土壤微生物群落的影响
长期在农田中施用2,4-二氯苯氧基乙酸(2,4-D)已被证明会影响土壤微生物群落和生化过程。该研究发现真菌、细菌和放线菌群落减少,土壤微生物呼吸和养分循环发生变化(Rai, 1992)。
光降解研究
已研究了水中2,4-D的光降解过程,确定了2,4-二氯苯乙酸作为其中间产物之一。这些发现对于了解2,4-D及相关化合物在不同条件下的环境命运具有重要意义(Climent & Miranda, 1997)。
厌氧降解
已研究了甲烷发酵系统中2,4-二氯苯酚的降解,这与2,4-二氯苯乙酸等化合物有关。该研究表明,一定浓度的2,4-二氯苯酚不会显著抑制甲烷发酵文化,并且可以在这些系统中有效去除(Jain, Bhattacharya, & Uberoi, 1994)。
毒性研究的科学计量分析
一项科学计量学回顾提供了关于2,4-D毒性和诱变性的特征。这项研究有助于了解全球对2,4-D及类似2,4-二氯苯乙酸化合物研究的趋势和差距(Zuanazzi, Ghisi, & Oliveira, 2020)。
药物应用
已开发了2,4-二氯苯基-4-溴甲基-苯氧乙酸酯的大规模制备方法,表明其在药物应用中的潜在用途,特别是在氨基酸树脂固定中(Rene & Badet, 1994)。
环境降解途径
已研究了淡水沉积物中2,4-二氯苯酚的顺序厌氧降解过程,有助于了解类似2,4-二氯苯乙酸的化合物的环境途径和降解机制(Zhang & Wiegel, 1990)。
化学反应动力学
对2,4-二氯苯基-(1H-1,2,4-三唑-1-基甲基)酮烯醇醋酸酯的重排动力学进行了研究,为涉及2,4-二氯苯基醋酸酯(Krimer et al., 1992)的化学合成过程提供了宝贵数据。
从水溶液中去除
一项研究评估了使用微波辅助纳米零价铜活化过硫酸盐去除水溶液中的2,4-二氯苯酚,这可能对从环境水体中去除类似化合物如2,4-二氯苯基醋酸酯产生影响(Ghorbanian et al., 2019)。
致癌结果和机制
一项系统性回顾探讨了暴露于2,4-D后的致癌结果和潜在机制,这可能与理解类似化合物如2,4-二氯苯基醋酸酯的影响相关。该回顾评估了流行病学、毒理学和药代动力学研究,以评估暴露于2,4-D与某些癌症之间的关联(Stackelberg, 2013)。
吸附动力学和等温分析
分析了2,4-二氯苯氧乙酸在不同条件下对各种土壤组分的吸附行为。这项研究提供了关于2,4-二氯苯基醋酸酯可能如何与土壤环境相互作用并在其中保留的见解(Ololade et al., 2015)。
安全和危害
2,4-Dichlorophenyl acetate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
未来方向
As for future directions, 2,4-Dichlorophenyl acetate could be explored further in research for its potential applications. Given its chemical structure, it might be interesting to investigate its reactivity with different reagents and under various conditions. Additionally, its potential biological activities could be explored further, given the known antimicrobial properties of dichlorophen compounds .
属性
IUPAC Name |
(2,4-dichlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUYVOKSRCTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872276 | |
| Record name | 2,4-Dichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl acetate | |
CAS RN |
6341-97-5 | |
| Record name | Phenol, 2,4-dichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLOROPHENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



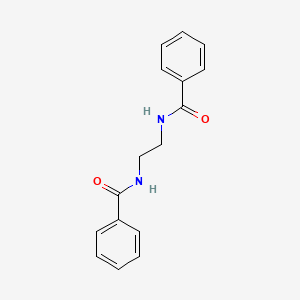
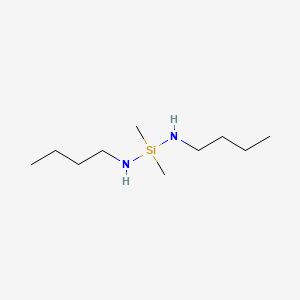


![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)

